N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a triazine-based compound characterized by a central 1,3,5-triazin-2-amine core substituted with pyrrolidine groups at positions 4 and 6 and a 4-phenoxyphenyl moiety at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications.
Properties
IUPAC Name |
N-(4-phenoxyphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O.ClH/c1-2-8-19(9-3-1)30-20-12-10-18(11-13-20)24-21-25-22(28-14-4-5-15-28)27-23(26-21)29-16-6-7-17-29;/h1-3,8-13H,4-7,14-17H2,(H,24,25,26,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFUVWHZDDKJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4)N5CCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process. The initial step often includes the formation of the triazine core through a cyclization reaction. This is followed by the introduction of the phenoxyphenyl and pyrrolidinyl groups via nucleophilic substitution reactions. The final product is then converted to its hydrochloride salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with similar triazine derivatives:
Key Findings:
Substituent-Driven Bioactivity: Pyrrolidine and pyrazole substituents enhance kinase inhibition (e.g., EGFR/PI3K pathways), while ethoxy and isoxazoline groups correlate with antimicrobial effects . The 4-phenoxyphenyl group in the target compound may improve blood-brain barrier penetration compared to 4-isopropylphenyl analogs .
Toxicity Trends: Triazines with allyloxy or pyrrolidine groups exhibit moderate acute toxicity (H302/H315), whereas ethoxy derivatives show lower toxicity . No carcinogenic risk is reported for dimethylpyrazole-substituted triazines .
Pharmacokinetic Considerations :
Biological Activity
N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a compound of significant interest in medicinal chemistry, particularly as a potential therapeutic agent due to its biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazine core substituted with pyrrolidine and phenoxy groups. Its molecular structure can be represented as follows:
- Molecular Formula : CHNClO
- Molecular Weight : 370.87 g/mol
This compound has been identified as a tyrosine kinase inhibitor . Tyrosine kinases play crucial roles in various cellular processes including growth and differentiation. Inhibition of these kinases can lead to significant therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent anticancer activity against various cell lines. For instance:
- Cell Lines Tested :
- A431 (vulvar epidermal carcinoma)
- HT-29 (colorectal carcinoma)
- TK-10 (renal carcinoma)
The compound showed IC values in the low micromolar range across these cancer cell lines, indicating its potential as an anticancer agent.
Selectivity and Toxicity
One of the critical aspects of its biological activity is its selectivity for certain tyrosine kinases over others. This selectivity is vital for minimizing side effects commonly associated with broad-spectrum kinase inhibitors. The compound has shown a favorable safety profile in preliminary studies.
Case Studies and Experimental Data
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In Vitro Studies :
- A431 Cell Line : The compound inhibited cell proliferation with an IC of approximately 2 µM.
- HT-29 Cell Line : Demonstrated a similar inhibition profile with IC values around 1.5 µM.
-
Mechanistic Insights :
- The compound binds to the ATP-binding pocket of the target kinases, effectively blocking their activity.
- Molecular docking studies suggest that it forms hydrogen bonds with key residues within the active site of the kinases.
-
Toxicological Assessment :
- Preliminary toxicity assays on non-cancerous cell lines indicated minimal cytotoxicity at therapeutic concentrations.
Comparative Analysis Table
| Property | N-(4-phenoxyphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine HCl | Other Tyrosine Kinase Inhibitors |
|---|---|---|
| IC A431 | ~2 µM | Varies (typically higher) |
| IC HT-29 | ~1.5 µM | Varies |
| Selectivity | High (specific kinases targeted) | Variable |
| Safety Profile | Favorable in preliminary studies | Often associated with side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
